2-Methylbutyrylglycine (CAS 52320-67-9) is a C5-acylglycine formed by the conjugation of 2-methylbutyryl-CoA and glycine. It serves as a highly specific analytical reference standard in clinical chemistry and high-resolution metabolomics. As a critical intermediate in the L-isoleucine degradation pathway, it is utilized by diagnostic laboratories to calibrate gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments for newborn screening follow-up and organic acidemia profiling [1].
Substituting 2-methylbutyrylglycine with a generic 'C5-acylglycine' standard, or its structural isomer isovalerylglycine, critically compromises diagnostic accuracy. Both isomers share the exact same molecular weight (159.18 g/mol) and yield identical primary multiple reaction monitoring (MRM) transitions (m/z 158 → 74) in negative electrospray ionization [1]. Because mass spectrometers cannot differentiate these compounds by mass-to-charge ratio alone, laboratories must procure the exact 2-methylbutyrylglycine standard to establish precise chromatographic retention times. Failure to chromatographically resolve these isomers can lead to misdiagnosing short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency as isovaleric acidemia (IVA)—a severe error that conflates a largely asymptomatic condition with a potentially fatal metabolic crisis requiring immediate dietary intervention [2].
In tandem mass spectrometry (negative ESI mode), both 2-methylbutyrylglycine and its structural isomer isovalerylglycine exhibit identical primary multiple reaction monitoring (MRM) transitions (m/z 158 → 74). Because they share the exact same molecular weight (159.18 g/mol) and primary fragmentation pathway, mass analyzers alone cannot distinguish them [1]. Procurement of the exact 2-methylbutyrylglycine standard is therefore mandatory to calibrate column-specific retention times and ensure accurate peak integration.
| Evidence Dimension | Primary MRM Transition (Negative ESI) |
| Target Compound Data | m/z 158 → 74 |
| Comparator Or Baseline | Isovalerylglycine (m/z 158 → 74) |
| Quantified Difference | Identical transition (0 m/z difference) |
| Conditions | LC-MS/MS, negative electrospray ionization (ESI) mode |
Procuring the exact standard is the only way to establish retention time windows for structurally identical isomers that cannot be resolved by mass analyzers.
In clinical urine organic acid analysis, the presence of 2-methylbutyrylglycine is the hallmark diagnostic biomarker for short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, with pathological elevations often exceeding normal reference ranges (≤2.00 mg/g creatinine). In contrast, its isomer isovalerylglycine is the definitive marker for isovaleric acidemia (IVA), with a different normal threshold (≤8.00 mg/g creatinine) [1]. Without the specific 2-methylbutyrylglycine standard, laboratories cannot accurately quantify the distinct metabolic block in the L-isoleucine degradation pathway.
| Evidence Dimension | Diagnostic Biomarker Target |
| Target Compound Data | SBCAD deficiency marker (Normal ≤2.00 mg/g creatinine) |
| Comparator Or Baseline | Isovalerylglycine (IVA marker, Normal ≤8.00 mg/g creatinine) |
| Quantified Difference | Distinct disease pathways and clinical reference limits |
| Conditions | Urine organic acid quantification via GC-MS or LC-MS |
Accurate quantification using this specific standard prevents catastrophic clinical misdiagnosis between a largely asymptomatic disorder (SBCADD) and a life-threatening metabolic crisis (IVA).
To overcome the poor retention of highly polar acylglycines on standard reverse-phase columns, 2-methylbutyrylglycine can be derivatized with 3-nitrophenylhydrazine (3-NPH). This derivatization yields specific fragment ions (e.g., m/z 209.0669) alongside common fragments (m/z 152.0450), allowing for enhanced limits of quantification (LOQ < 0.5 mmol/mol creatinine) [1]. When compared to underivatized generic C5-acylglycines, the 3-NPH derivatized 2-methylbutyrylglycine demonstrates enhanced chromatographic retention and matrix interference avoidance in complex biological fluids.
| Evidence Dimension | Limit of Quantification (LOQ) and Retention |
| Target Compound Data | LOQ < 0.5 mmol/mol creatinine (3-NPH derivatized) |
| Comparator Or Baseline | Underivatized C5-acylglycines (higher matrix interference) |
| Quantified Difference | Sub-millimolar LOQ with distinct derivatization fragments |
| Conditions | UPLC-MS/MS with 3-NPH derivatization in urine matrix |
Validating derivatization protocols with the exact compound standard is essential for labs developing high-throughput, low-LOQ metabolomic assays.
Used as a primary calibrator in LC-MS/MS and GC-MS workflows to quantify urinary organic acids, specifically for the differential diagnosis of SBCAD deficiency following abnormal C5-acylcarnitine elevations in newborn screening [1].
Employed in targeted metabolomics panels investigating branched-chain amino acid (BCAA) degradation pathways, particularly L-isoleucine catabolism, to map metabolic flux and identify upstream enzymatic bottlenecks [2].
Utilized by analytical laboratories to validate derivatization protocols (e.g., 3-nitrophenylhydrazine tagging) aimed at improving the chromatographic retention and lowering the limits of quantification (LOQ) for highly polar acylglycines in complex biological matrices [3].